6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil 6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil
Brand Name: Vulcanchem
CAS No.: 72816-89-8
VCID: VC20767465
InChI: InChI=1S/C13H14N4O3/c1-16(8-18)10-11(14)17(13(20)15-12(10)19)7-9-5-3-2-4-6-9/h2-6,8H,7,14H2,1H3,(H,15,19,20)
SMILES: CN(C=O)C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N
Molecular Formula: C13H14N4O3
Molecular Weight: 274.28 g/mol

6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil

CAS No.: 72816-89-8

Cat. No.: VC20767465

Molecular Formula: C13H14N4O3

Molecular Weight: 274.28 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil - 72816-89-8

Specification

CAS No. 72816-89-8
Molecular Formula C13H14N4O3
Molecular Weight 274.28 g/mol
IUPAC Name N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide
Standard InChI InChI=1S/C13H14N4O3/c1-16(8-18)10-11(14)17(13(20)15-12(10)19)7-9-5-3-2-4-6-9/h2-6,8H,7,14H2,1H3,(H,15,19,20)
Standard InChI Key RROCKYIJCHUZTH-UHFFFAOYSA-N
SMILES CN(C=O)C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N
Canonical SMILES CN(C=O)C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator